Cas no 2228534-19-6 (2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)

2-1-(2-Chloro-5-nitrophenyl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl group attached to a chloro-nitrophenyl-substituted ethanamine backbone. Its unique structure, combining a nitrophenyl moiety with a cyclopropane ring, offers potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro and chloro) groups and the strained cyclopropane ring may enhance reactivity in selective transformations, such as nucleophilic substitutions or catalytic reductions. This compound’s rigid framework could also be valuable in designing bioactive molecules with tailored steric and electronic properties. Careful handling is advised due to the nitro and amine functional groups, which may require controlled conditions for stability and safety.
2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine structure
2228534-19-6 structure
Product Name:2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine
CAS No:2228534-19-6
MF:C11H13ClN2O2
MW:240.686121702194
CID:6482728
PubChem ID:165855855
Update Time:2025-10-29

2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine
    • 2-[1-(2-chloro-5-nitrophenyl)cyclopropyl]ethan-1-amine
    • 2228534-19-6
    • EN300-1979573
    • Inchi: 1S/C11H13ClN2O2/c12-10-2-1-8(14(15)16)7-9(10)11(3-4-11)5-6-13/h1-2,7H,3-6,13H2
    • InChI Key: YLEUYTYNAZVVNC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C1(CCN)CC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.0665554g/mol
  • Monoisotopic Mass: 240.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.8Ų

2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine

Comprehensive Overview of 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine (CAS No. 2228534-19-6)

The compound 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine (CAS No. 2228534-19-6) is a structurally unique chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This molecule features a cyclopropyl ring fused with an amine functional group, making it a valuable intermediate for synthesizing more complex bioactive molecules. Researchers are particularly interested in its nitrophenyl and chlorophenyl moieties, which are known to influence electronic and steric properties in drug design.

In the context of modern drug discovery, 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine is often explored for its role in modulating enzyme activity or receptor binding. Its chloro and nitro substituents contribute to its electrophilic character, which can be leveraged in the development of targeted therapies. Recent studies have highlighted its potential in addressing challenges related to drug resistance and selective inhibition, topics that are highly relevant in the fields of oncology and infectious diseases.

From an agrochemical perspective, derivatives of 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine have shown promise as precursors for crop protection agents. The nitrophenyl group, in particular, is known to enhance the stability and bioavailability of such compounds, making them effective against a broad spectrum of plant pathogens. This aligns with the growing demand for sustainable agriculture solutions, a hot topic among environmentalists and farmers alike.

The synthesis of CAS No. 2228534-19-6 typically involves multi-step organic reactions, including cyclopropanation and nitration processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and reduce environmental impact, addressing the industry's shift toward green chemistry. These innovations are frequently searched by professionals seeking to optimize laboratory workflows.

Analytical characterization of 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine relies heavily on NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are critical for regulatory compliance and reproducibility in research. The compound’s logP and pKa values are also of interest, as they influence its pharmacokinetic properties—a common query among medicinal chemists.

Beyond its scientific applications, CAS No. 2228534-19-6 has sparked discussions in intellectual property circles. Patents covering its synthesis and uses reflect the competitive landscape of innovative chemistry, a trending subject in tech transfer and R&D investment forums. Startups and academic institutions alike are keen to explore its commercial potential, especially in niche markets like precision medicine.

In summary, 2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine represents a versatile building block with cross-disciplinary relevance. Its study not only advances fundamental chemistry but also addresses pressing global needs in health and sustainability. As research progresses, this compound is likely to remain a focal point for scientists answering questions about molecular design, process optimization, and application scalability.

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